molecular formula C11H11N3O B2575018 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime CAS No. 851288-59-0

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime

Cat. No. B2575018
CAS RN: 851288-59-0
M. Wt: 201.229
InChI Key: WDKJZPYRHWUAOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime”, there are related compounds that have been synthesized. For instance, the synthesis of novel 2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles as potential antimicrobial agents has been reported . Another study discusses the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine .

Scientific Research Applications

V600E-BRAF Kinase Inhibition

The anomalous activation of RAF, particularly BRAF, plays a crucial role in the amplification of the MAPK pathway and is often observed in various cancers. Specifically, the V600E mutation intensifies the kinase activity, leading to increased signaling levels. Vemurafenib (PLX4032) is a clinically approved drug that targets V600E-BRAF mutation in metastatic melanoma. However, acquired resistance and side effects necessitate the search for more efficient inhibitors. Recent computational studies evaluated 2-(1H-imidazol-2-yl) pyridines as potential V600E-BRAF inhibitors. Among the screened compounds, two (14 and 30) emerged as potent inhibitors, outperforming vemurafenib. These compounds exhibit competing inhibition at the active site and favorable pharmacological properties .

High-Temperature Spin Crossover Materials

Novel iron(II) coordination compounds containing 2,6-bis(1H-imidazol-2-yl)pyridine have been synthesized and studied. These complexes exhibit high-temperature spin crossover behavior, making them interesting for applications in molecular switches, sensors, and memory devices. The ligand’s unique coordination properties contribute to the tunable spin states, which can be harnessed for various technological advancements .

Novel Compound Synthesis

The compound 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine was obtained via an eco-friendly protocol. Its synthesis yields a product with good yield and purity. While further research is needed to explore its specific applications, this novel compound represents an exciting avenue for future investigations .

properties

IUPAC Name

(NZ)-N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-7,15H,8H2,(H,12,13)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKJZPYRHWUAOT-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime

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